

Comprehensive Application Notes and Protocols: Alectinib Solid Dispersion for Enhanced Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alectinib

CAS No.: 1256580-46-7

Cat. No.: S548568

Get Quote

Introduction to Alectinib Solubility Challenges

Alectinib hydrochloride (ALH) is a **potent anaplastic lymphoma kinase (ALK) inhibitor** approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Despite its clinical efficacy, **alectinib** faces significant **pharmaceutical challenges** due to its poor aqueous solubility, classifying it as a **Biopharmaceutical Classification System (BCS) Class IV** compound with low solubility and low permeability. The absolute solubility of **alectinib** in water is extremely limited (approximately 10.3 ± 1.2 $\mu\text{g/mL}$), with varying solubility across different pH conditions and organic solvents. These solubility limitations directly impact its oral bioavailability, which is reported to be approximately 37% under fed conditions and further reduced to one-third of that value under fasting conditions. To achieve therapeutic efficacy, the current marketed formulation requires high dosing (600 mg twice daily), necessitating patients to consume multiple capsules daily, which significantly reduces patient compliance.

The **physicochemical properties** of **alectinib** present substantial challenges for formulation development. **Alectinib** exhibits pH-dependent solubility, with highest solubility in acidic conditions, though it demonstrates instability at extremely low pH levels. Additionally, **alectinib** is **photosensitive** and susceptible to degradation under various environmental conditions, requiring protective measures during manufacturing and storage. The conventional formulation approaches have proven insufficient in addressing these

bioavailability challenges, necessitating the development of advanced drug delivery systems such as amorphous solid dispersions (ASDs) and self-nanoemulsifying drug delivery systems (SNEDDS) to enhance solubility, dissolution, and ultimately, oral bioavailability.

Formulation Strategies and Excipient Selection

Amorphous Solid Dispersion Approaches

The development of amorphous solid dispersions (ASDs) represents a **promising strategy** to enhance the solubility and dissolution rate of **alectinib**. ASDs work by disrupting the crystal lattice of the drug, thereby converting it to a higher energy amorphous state that requires no energy for crystal breakdown during dissolution. For **alectinib**, research has focused on both **second-generation** and **third-generation** ASD systems. Second-generation ASDs typically consist of the drug dispersed in amorphous polymers, while third-generation ASDs incorporate additional components such as surfactants to further enhance performance and stability. Several polymeric systems have been investigated for **alectinib** ASD formulation, with Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) demonstrating particularly promising results due to its **amphiphilic nature** and ability to maintain supersaturation.

- **Soluplus-Based Formulations:** Soluplus has shown exceptional capability in enhancing **alectinib** solubility, with studies reporting approximately **111-fold solubility improvement** compared to pure API. This polymer functions through multiple mechanisms, including improved wettability, inhibition of precipitation, and potential permeability enhancement. Optimal drug-polymer ratios have been identified at 1:5 (**alectinib**:Soluplus), with this composition demonstrating complete amorphization and significant dissolution enhancement.
- **Third-Generation ASD Systems:** The incorporation of surfactants such as Gelucire 44/14 (5% w/w) or Poloxamer 407 (5% w/w) into Soluplus-based ASDs has yielded **additional benefits** in solubility and dissolution performance. These ternary systems demonstrate enhanced stability against crystallization and improved dissolution in bio-relevant media, particularly in fasted-state simulated intestinal fluid (FaSSIF), where **alectinib** typically exhibits lowest solubility.
- **Alternative Polymer Systems:** Recent research has also explored the use of novel polymers such as Apinovex for **alectinib** ASD formulation. Studies have demonstrated successful amorphization at drug

loads up to 60%, with significant solubility enhancement in various dissolution media, including **biorelevant environments**.

Suspended Self-Nanoemulsifying Drug Delivery Systems (Su-SNEDDS)

An alternative approach to enhance **alectinib** solubility involves the development of suspended self-nanoemulsifying drug delivery systems (Su-SNEDDS). This technology combines the advantages of **SNEDDS preconcentrates** with suspension technology to achieve high drug loading while maintaining the solubilization benefits of nanoemulsions. The Su-SNEDDS formulation for **alectinib** incorporates the drug in micronized form within the SNEDDS concentrate, which upon dilution in aqueous media, forms a nanoemulsion while simultaneously releasing fine drug particles for rapid dissolution. The optimized Su-SNEDDS formulation achieved **10% drug loading** (compared to <0.6% in conventional SNEDDS) and reached **100% dissolution** within 30 minutes in 1% sodium lauryl sulfate (SLS) pH 1.2 buffer.

Table 1: Excipient Screening for **Alectinib** Solid Dispersions

| Excipient Category | Specific Excipients Tested | Performance Summary | Optimal Concentration |
|--------------------------|---|--|-----------------------------------|
| Polymers | Soluplus, Povidone, Copovidone, Crospovidone, Apinovex | Soluplus showed 111-fold solubility enhancement; Apinovex enabled drug loading up to 60% | 1:5 drug:polymer ratio (Soluplus) |
| Surfactants | Gelucire 44/14, Poloxamer 188, Poloxamer 407, Tween 80, SLS | Gelucire 44/14 showed 45-fold solubility enhancement; Poloxamer 407 optimal for ternary ASDs | 5% w/w of total formulation |
| Oils (for SNEDDS) | Capmul MCM C8, Capmul MCM C10, Medium-chain triglycerides | Capmul MCM C8 showed optimal emulsification properties | 10-30% of SNEDDS preconcentrate |

Preparation Protocols

Solvent Evaporation Method for Amorphous Solid Dispersions

The **solvent evaporation technique** is widely employed for the preparation of **alectinib** amorphous solid dispersions due to its simplicity, scalability, and ability to produce homogeneous dispersions. The following protocol details the preparation of third-generation ASDs containing **alectinib**, Soluplus, and Poloxamer 407:

- **Materials:** **Alectinib** hydrochloride, Soluplus, Poloxamer 407, methanol, chloroform (in 1:1 ratio), and liquid nitrogen.
- **Procedure:**
 - Weigh **alectinib**, Soluplus, and Poloxamer 407 in the ratio of 1:5:0.3 (equivalent to 5% w/w of total formulation) using an analytical balance with 0.1 mg accuracy.
 - Dissolve the drug-polymer-surfactant mixture in a mixture of methanol and chloroform (1:1 v/v) in a round-bottom flask. The solvent volume should be sufficient to completely dissolve the solids (typically 10-15 mL per gram of solid).
 - Attach the round-bottom flask to a rotary evaporator and immerse in a temperature-controlled water bath set at 40°C.
 - Rotate the flask at 80-100 rpm while gradually applying vacuum (approximately 400-500 mbar initially, reduced to 50-100 mbar final).
 - Continue evaporation until a dry solid mass is obtained (typically 2-3 hours).
 - Carefully scrape the solid dispersion from the flask and gently grind using a mortar and pestle.
 - Pass the resulting powder through a 60-mesh sieve to ensure uniform particle size.
 - Store the final solid dispersion in airtight containers with desiccant at controlled room temperature conditions.
- **Critical Process Parameters:**
 - Solvent selection and volume: Adequate solvent volume is crucial for complete dissolution of all components.
 - Evaporation temperature: Must be maintained below the glass transition temperature of the polymer to prevent phase separation.
 - Vacuum application: Gradual reduction of pressure prevents bumping and ensures formation of homogeneous solid dispersion.
 - Drying time: Incomplete solvent removal can lead to stability issues and plasticization.

Preparation of Suspended SNEDDS (Su-SNEDDS)

The **Su-SNEDDS formulation** combines the benefits of nanoemulsification with suspension technology to achieve high drug loading while maintaining excellent dissolution properties. The following protocol details the preparation of **alectinib** Su-SNEDDS:

- **Materials:** **Alectinib** hydrochloride, Kolliphor HS 15 (surfactant), Capmul MCM C8 (oil phase), and ultrasonic processor with probe.
- **Procedure:**
 - Prepare the blank SNEDDS preconcentrate by mixing Kolliphor HS 15 and Capmul MCM C8 in the ratio of 70:30 (w/w) under gentle heating (40°C) and stirring until a clear homogeneous solution is obtained.
 - Pre-micronize **alectinib** hydrochloride using jet milling or other appropriate comminution technique to achieve particle size of <5 µm.
 - Gradually add the micronized **alectinib** (10% w/w of final formulation) to the blank SNEDDS preconcentrate with continuous stirring.
 - Subject the suspension to ultrasonication using a probe ultrasonicator (amplitude: 60%, cycle: 0.8, duration: 10 minutes) to ensure uniform dispersion and further particle size reduction.
 - Characterize the resulting Su-SNEDDS for particle size, dispersibility, and drug content.
 - Fill the Su-SNEDDS into appropriate dosage forms (e.g., hard gelatin capsules) for administration.
- **Critical Process Parameters:**
 - Drug particle size: Crucial for achieving high dissolution rate and physical stability of the suspension.
 - Ultrasonication parameters: Amplitude, duration, and cycle settings must be optimized to achieve homogeneous dispersion without degrading the components.
 - Oil-to-surfactant ratio: Critical for maintaining emulsification efficiency upon dilution in aqueous media.

Characterization Methods and Protocols

Solid-State Characterization

Comprehensive **solid-state characterization** is essential to confirm the successful formation of amorphous solid dispersions and to assess their physical stability. The following analytical techniques are employed:

- **Differential Scanning Calorimetry (DSC):**

- **Protocol:** Accurately weigh 3-5 mg of sample into aluminum crucibles and seal perforated lids. Run DSC method with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min). Compare thermograms of pure **alectinib**, physical mixture, and solid dispersions.
- **Interpretation:** The disappearance of the sharp melting endotherm of crystalline **alectinib** (approximately 215°C) indicates successful amorphization. The presence of a single glass transition temperature (T_g) suggests formation of a homogeneous amorphous system.

- **Powder X-Ray Diffraction (pXRD):**

- **Protocol:** Pack powder samples into sample holders and smooth the surface. Analyze using Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$) with voltage of 40 kV and current of 40 mA. Scan range: 5° to 40° 2 θ with step size of 0.02° and scan speed of 2°/min.
- **Interpretation:** The absence of characteristic crystalline peaks of **alectinib** (particularly at 2 θ values of 12.8°, 16.5°, 18.9°, and 23.5°) confirms conversion to amorphous form.

- **Fourier-Transform Infrared Spectroscopy (FTIR):**

- **Protocol:** Prepare samples using KBr pellet method (1-2% sample in KBr). Acquire spectra in transmission mode with resolution of 4 cm⁻¹ over range of 4000-400 cm⁻¹.
- **Interpretation:** Shift in characteristic drug peaks (particularly C \equiv N stretch at ~2220 cm⁻¹ and C=O stretch at ~1700 cm⁻¹) indicates potential molecular interactions between **alectinib** and polymer.

Solubility and Dissolution Studies

- **Equilibrium Solubility Determination:**

- **Protocol:** Add excess solid dispersion to 10 mL of selected media (e.g., water, pH 1.2 HCl, pH 6.8 phosphate buffer, FaSSIF, FeSSIF) in sealed vials. Shake in water bath shaker at 37°C for 24 hours. Filter samples through 0.45 μ m membrane filter, dilute appropriately, and analyze by validated HPLC method.
- **HPLC Conditions:** Use C18 column (250 \times 4.6 mm, 5 μ m) with mobile phase of methanol:phosphate buffer pH 3.0 (70:30 v/v) at flow rate of 1.0 mL/min. Detection wavelength: 265 nm. Injection volume: 10 μ L.

- **Dissolution Testing:**

- **Protocol:** Use USP Apparatus II (paddle) with 900 mL dissolution medium (0.1 N HCl with 1% SLS or biorelevant media) at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ and rotation speed of 50 rpm. Withdraw samples (5 mL) at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through 0.45 μm membrane, and analyze by HPLC.
- **Sink Conditions Maintenance:** For media without sufficient natural sink conditions, add appropriate additives such as SLS (0.1-1%) to maintain sink conditions.

Table 2: Characterization Parameters for **Alectinib** Solid Dispersions

| Characterization Method | Key Parameters | Acceptance Criteria |
|-------------------------|---|--|
| DSC | Melting endotherm disappearance, Glass transition temperature | No crystalline melting peak; Single Tg $>50^{\circ}\text{C}$ above storage temperature |
| pXRD | Crystalline peaks at characteristic 2θ values | No distinct crystalline peaks; Broad amorphous halo pattern |
| FTIR | Peak shifts in $\text{C}\equiv\text{N}$ ($\sim 2220\text{ cm}^{-1}$) and $\text{C}=\text{O}$ ($\sim 1700\text{ cm}^{-1}$) regions | Evidence of molecular interactions without chemical degradation |
| Dissolution Testing | % drug released in 15 min, % drug released in 60 min | $>80\%$ in 15 min; $>90\%$ in 60 min |
| Solubility Measurement | Solubility in water and biorelevant media | Minimum 100-fold improvement in aqueous solubility |

Experimental Results and Data Analysis

Solubility Enhancement

The developed solid dispersion formulations demonstrated **remarkable improvements** in **alectinib** solubility across various media. The surface-modified solid dispersion (SMSD) containing **alectinib**:Soluplus:Gelucire 44/14 in 1:5:5 ratio showed the most significant enhancement with **547-fold increase** in solubility compared to pure **alectinib** API. In biorelevant media, the optimized third-generation ASD (containing 5% Poloxamer 407) exhibited **2-fold higher dissolution** in FaSSIF compared to the pure

drug, addressing the particular challenge of low solubility in fasted state conditions that significantly impacts clinical efficacy. The solubility enhancement was directly correlated with polymer concentration, with higher polymer levels generally providing greater solubility improvement, though with an optimal point beyond which additional polymer provided diminishing returns.

The Su-SNEDDS formulation achieved **10% drug loading** (compared to <0.6% in conventional SNEDDS) while maintaining excellent dissolution characteristics. This formulation approach capitalized on the combination of nanoemulsification for solubilization and micronized drug particles for rapid dissolution. Upon dilution in aqueous media, the Su-SNEDDS formed fine nanoemulsions with droplet size <200 nm while simultaneously releasing micronized **alectinib** particles that dissolved rapidly, achieving **100% drug release within 30 minutes** in dissolution media containing 1% SLS.

Dissolution Performance

The dissolution performance of **alectinib** solid dispersions demonstrated significant improvements over the pure API. The optimized third-generation ASD formulation achieved **>80% drug release within 15 minutes** in various dissolution media, compared to <20% for the pure API within the same timeframe. This rapid dissolution is particularly important for **alectinib**, as it may reduce the food effect observed with the conventional formulation, potentially enabling administration without regard to meals and improving patient compliance. The dissolution enhancement was maintained in biorelevant media, with the ASD showing **substantially higher dissolution** in both FaSSIF and FeSSIF compared to the pure drug.

The dissolution data fitted to various kinetic models revealed that the solid dispersion formulations generally followed the **Korsmeyer-Peppas model** with non-Fickian diffusion, suggesting a combination of diffusion and erosion mechanisms for drug release. The maintenance of supersaturation was significantly improved in ASD formulations compared to pure drug, with the incorporation of surfactants in third-generation ASDs providing additional stabilization against precipitation, particularly in intestinal pH conditions where **alectinib** solubility is inherently low.

Stability Data

Stability studies conducted according to ICH guidelines demonstrated that the optimized ASD formulations maintained their **amorphous character** and **dissolution performance** throughout the study period.

Accelerated stability testing at 40°C/75% RH for 3 months showed no significant recrystallization in DSC or pXRD analysis, and the dissolution profiles remained unchanged from initial timepoints. The solid dispersions also demonstrated **photosensitivity** similar to the pure drug, necessitating appropriate light-protective packaging for long-term storage.

The physical stability of the ASDs was attributed to several factors, including the high T_g of the polymer system, molecular interactions between **alectinib** and polymer (as evidenced by FTIR), and the antiplasticizing effect of the surfactant in ternary systems. These factors collectively prevented molecular mobility and phase separation that could lead to crystallization during storage.

Regulatory Considerations and IVIVC Modeling

The development of **alectinib** solid dispersions should incorporate **in vitro-in vivo correlation (IVIVC)** studies to establish predictive models for in vivo performance based on in vitro dissolution data. Research has demonstrated a **Level A IVIVC** for **alectinib** solid dispersions, which represents a point-to-point correlation between in vitro dissolution and in vivo absorption. The IVIVC model for **alectinib** solid dispersions showed acceptable prediction error (%PE) for C_{max} (<10%), though it was inconclusive for AUC_{0-last} (%PE -14.03), suggesting the need for further refinement of the model or dissolution method to better simulate gastrointestinal conditions.

From a regulatory perspective, the **quality target product profile (QTPP)** for **alectinib** solid dispersions should include critical quality attributes (CQAs) such as drug content, drug-polymer ratio, solid-state form, dissolution performance, and stability indicators. The formulation process should be adequately controlled and validated, with particular attention to the potential impact of process parameters on the amorphous nature of the product. Additionally, appropriate **biorelevant dissolution methods** should be developed and validated to predict in vivo performance, potentially incorporating media simulating both fasted and fed states to address the significant food effect observed with **alectinib**.

*Table 3: Comparative Performance of Different **Alectinib** Formulation Strategies*

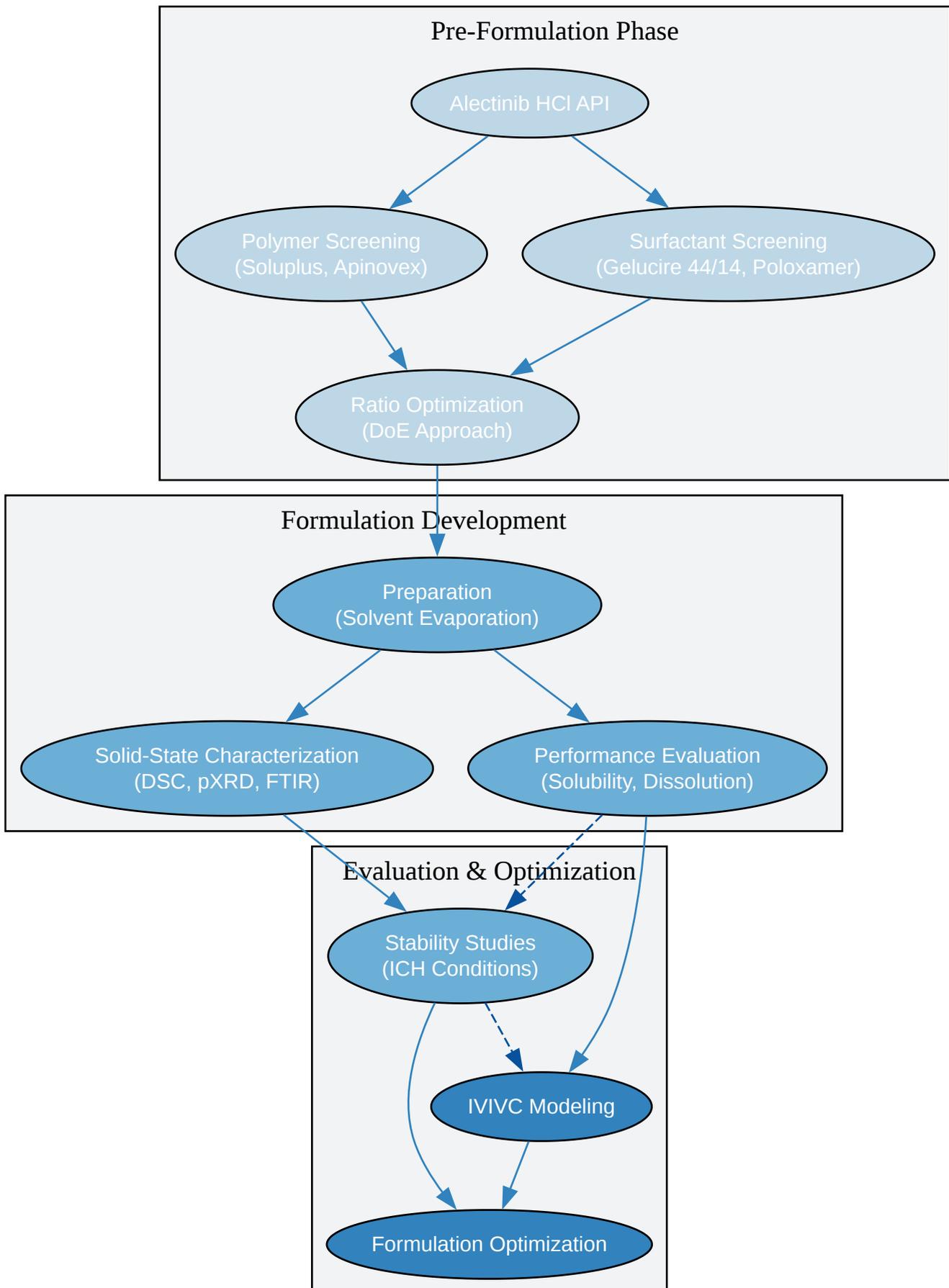
| Formulation Approach | Drug Loading | Solubility Enhancement | Dissolution Performance | Stability |
|---|--------------|----------------------------|-------------------------|-----------------------------|
| Pure API | 100% | Baseline | <20% in 15 min | Stable crystalline form |
| Second-Generation ASD (Soluplus 1:5) | 16.7% | 111-fold | >80% in 15 min | Stable for 12 months |
| Third-Generation ASD (with 5% surfactant) | 15.9% | 547-fold | >80% in 15 min | Stable for 12 months |
| Su-SNEDDS | 10% | 20-fold higher than SNEDDS | 100% in 30 min | Physical stability concerns |
| Apinovex ASD (20% drug load) | 20% | 394 µg/mL in FeSSIF-V2 | 75% in 2 hours | Stable for 2 months |

Conclusion and Future Perspectives

The development of amorphous solid dispersions represents a **viable formulation strategy** to address the significant solubility and bioavailability challenges associated with **alectinib**. Through rational selection of polymeric carriers and surfactants, along with optimization of manufacturing processes, substantial improvements in solubility, dissolution rate, and potential bioavailability can be achieved. The third-generation ASD approach, incorporating appropriate surfactants, has demonstrated superior performance compared to second-generation systems, particularly in maintaining supersaturation and enhancing dissolution in biorelevant media.

Future research directions should focus on **scale-up considerations** for industrial manufacturing, with particular attention to the potential transformation from solvent-based to melt-based processes for improved environmental sustainability. Additionally, further exploration of **novel polymeric carriers** with enhanced stabilization capabilities may enable higher drug loading while maintaining physical stability. Long-term stability studies under various storage conditions will be essential to establish appropriate shelf-life and storage recommendations for these formulations. The successful development of **alectinib** solid dispersions

has the potential to significantly improve patient therapy by enabling reduced dosing, decreasing food effects, and enhancing overall treatment efficacy.



Click to download full resolution via product page

*Diagram 1: **Alectinib** Solid Dispersion Development Workflow*

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Alectinib Solid Dispersion for Enhanced Bioavailability]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548568#alectinib-solid-dispersion-preparation-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com